Ethyl 2,2-dichloro-8-methyl-3-oxonon-7-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2,2-dichloro-8-methyl-3-oxonon-7-enoate is an organic compound with the molecular formula C12H18Cl2O3 It is characterized by the presence of an ester group, a ketone group, and two chlorine atoms attached to the carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,2-dichloro-8-methyl-3-oxonon-7-enoate typically involves the esterification of 2,2-dichloro-8-methyl-3-oxonon-7-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to achieve high purity and consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2,2-dichloro-8-methyl-3-oxonon-7-enoate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used to replace the chlorine atoms.
Major Products Formed
Oxidation: Formation of 2,2-dichloro-8-methyl-3-oxonon-7-enoic acid.
Reduction: Formation of ethyl 2,2-dichloro-8-methyl-3-hydroxynon-7-enoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2,2-dichloro-8-methyl-3-oxonon-7-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of ethyl 2,2-dichloro-8-methyl-3-oxonon-7-enoate involves its interaction with molecular targets such as enzymes and receptors. The ester and ketone groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The chlorine atoms may also play a role in modulating the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2,2-dichloro-3-oxobutanoate: Similar structure with a shorter carbon chain.
Methyl 2,2-dichloro-3-oxonon-7-enoate: Similar structure with a methyl ester group instead of an ethyl ester group.
Ethyl 2,2-dichloro-3-oxopentanoate: Similar structure with a different position of the ketone group.
Uniqueness
Ethyl 2,2-dichloro-8-methyl-3-oxonon-7-enoate is unique due to its specific combination of functional groups and the position of the chlorine atoms. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
918503-27-2 |
---|---|
Molekularformel |
C12H18Cl2O3 |
Molekulargewicht |
281.17 g/mol |
IUPAC-Name |
ethyl 2,2-dichloro-8-methyl-3-oxonon-7-enoate |
InChI |
InChI=1S/C12H18Cl2O3/c1-4-17-11(16)12(13,14)10(15)8-6-5-7-9(2)3/h7H,4-6,8H2,1-3H3 |
InChI-Schlüssel |
VXNFWCRVOMDZRY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C(=O)CCCC=C(C)C)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.